4-Amino-3-methoxybenzaldehyde
Description
Significance as a Versatile Synthetic Building Block in Organic Chemistry
The strategic placement of reactive functional groups—aldehyde, amino, and methoxy (B1213986)—on the aromatic ring makes 4-Amino-3-methoxybenzaldehyde a highly versatile building block in organic synthesis. The aldehyde and amino groups are particularly amenable to a wide array of chemical transformations, enabling the construction of complex molecular frameworks.
A primary application of this compound is in the synthesis of Schiff bases, or imines, through condensation reactions with various primary amines. smolecule.com These reactions are often straightforward and efficient, providing a facile route to a vast library of derivatives. researchgate.net The resulting imine bond can be further reduced to form stable secondary amines.
Furthermore, this compound serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds. Research has demonstrated its utility in constructing complex ring systems, including 1,2,4-triazoles and pyridazines. mdpi.com For instance, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with this compound (a derivative of o-vanillin) can lead to the formation of novel Schiff bases, which can then be cyclized to create intricate indolo-triazolo-pyridazinethione systems. mdpi.com The specific reaction conditions, such as the acidity of the medium, can control whether the reaction stops at the Schiff base or proceeds to the cyclized product. mdpi.com
Emerging Role in Pharmaceutical and Medicinal Chemistry Research
The structural motifs accessible from this compound have shown significant promise in the realm of pharmaceutical and medicinal chemistry. The derivatives synthesized from this compound have been investigated for a range of biological activities.
Notably, numerous Schiff base derivatives and heterocyclic compounds derived from this compound have been evaluated for their potential as anticancer agents. For example, chalcones synthesized from substituted acetophenones and methoxy-substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net One study reported that a chalcone (B49325) incorporating a 4-methoxy group exhibited an IC50 value of 31.75 µg/mL against the HeLa cell line. researchgate.net In another study, thiosemicarbazone derivatives of methoxybenzaldehydes were synthesized and showed anticancer potential, with IC50 values against MCF-7, B16-F0, and EAC cell lines being reported. nih.gov
Beyond cancer research, derivatives of this compound have displayed promising antibacterial and antifungal properties. researchgate.net The inherent biological activity of the core structure, combined with the diversity of moieties that can be introduced, makes it a valuable scaffold for the development of new antimicrobial agents. Furthermore, some derivatives have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. smolecule.com The synthesis of Schiff bases from 4-Hydroxy-3-methoxybenzaldehyde and various amines has been shown to yield compounds with potential anti-diabetic effects by inhibiting insulysin. qub.ac.uk
Exploratory Studies in Materials Science Applications
The utility of this compound extends beyond the life sciences into the domain of materials science. Its reactive nature and the properties of its derivatives have been harnessed to create novel materials with specific functionalities.
One of the notable applications in this area is in the development of corrosion inhibitors. Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been shown to be effective in protecting mild steel from corrosion in acidic environments. rsc.org Studies have reported high inhibition efficiencies, with some admixtures achieving over 90% effectiveness. scielo.org.coresearchgate.net The protective mechanism is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier against corrosive agents. scielo.org.co For instance, a combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde demonstrated an optimal inhibition efficiency of 97.47% for mild steel in a sulfuric acid medium. scielo.org.co
In the field of polymer science, this compound and its close derivatives have been used as monomers for the synthesis of novel polymers. For example, polyazines have been synthesized through the oxidative polymerization of azine monomers derived from vanillin (B372448). tandfonline.com These polymers can exhibit interesting photophysical properties, such as aggregation-induced emission. Additionally, vanillin-based Schiff bases have been utilized to create bio-based polyesters, contributing to the development of sustainable polymer materials. nii.ac.jp The thermal properties of these polymers, such as their degradation steps, have been characterized to assess their stability and potential applications. tandfonline.com
Data Tables
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Chalcone | 4'-amino-4-methoxy chalcone | HeLa | 31.75 µg/mL | researchgate.net |
| Chalcone | 4'-amino-3,4-dimethoxy chalcone | HeLa | 36.65 µg/mL | researchgate.net |
| Chalcone | 4'-amino-3,4,5-trimethoxy chalcone | HeLa | 49.04 µg/mL | researchgate.net |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | 2.821 ± 0.008 µg/mL | nih.gov |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 | 2.904 ± 0.013 µg/mL | nih.gov |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | EAC | 3.355 ± 0.012 µg/mL | nih.gov |
Table 2: Corrosion Inhibition Efficiency of this compound Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde | Mild Steel | 1 M H₂SO₄ | 97.47 | scielo.org.co |
| Admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde | Mild Steel | 1 M HCl | 89.73 | scielo.org.co |
| Admixture of 4-Hydroxy-3-methoxybenzaldehyde and hexadecyltrimethylammoniumbromide | Mild Steel | 0.5 M H₂SO₄ | >90 | researchgate.net |
| Admixture of 4-Hydroxy-3-methoxybenzaldehyde and hexadecyltrimethylammoniumbromide | Mild Steel | 0.5 M HCl | >80 | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWIAYWYINAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599690 | |
| Record name | 4-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-40-9 | |
| Record name | 4-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Amino 3 Methoxybenzaldehyde and Its Precursors
Conventional and Optimized Synthesis Pathways
Traditional routes to 4-amino-3-methoxybenzaldehyde often involve the functional group manipulation of readily available starting materials like vanillin (B372448) or its derivatives. These pathways, while established, are often subject to optimization to improve yields and reduce byproducts.
Nitration and Subsequent Reduction Strategies
A common and well-documented approach to synthesizing this compound involves a two-step sequence starting from a suitable precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). dergipark.org.trdergipark.org.trwikipedia.org
The initial step is the nitration of the aromatic ring. Vanillin can be nitrated using reagents such as concentrated nitric acid in glacial acetic acid or acetyl nitrate (B79036) to introduce a nitro group onto the benzene (B151609) ring, yielding 5-nitrovanillin. wikipedia.orgresearchgate.net To enhance the yield of this reaction, vanillin can first be converted to nitrovanillin. dergipark.org.tr
Following nitration, the nitro group is reduced to an amine. This reduction can be accomplished using various reducing agents. A common method involves the use of sodium borohydride (B1222165). nih.gov Another approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon. nih.gov For instance, the reduction of 4-nitrobenzenesulfonamide (B188996) derivatives can be achieved using an H-Cube Pro flow reactor with 10% Pd on carbon. nih.gov An alternative for less soluble compounds is a Zn/AcOH reduction. nih.gov
A similar strategy can be applied starting from 3-methoxybenzoic acid, which undergoes nitration and subsequent reduction to produce the corresponding amino compound. smolecule.com
Table 1: Comparison of Nitration and Reduction Methods
| Method | Starting Material | Reagents | Key Features |
|---|---|---|---|
| Nitration of Vanillin | Vanillin | Concentrated Nitric Acid in Glacial Acetic Acid | Yields 5-nitrovanillin. |
| Nitration with Acetyl Nitrate | Vanillin | Acetyl Nitrate, Silica Gel | Can achieve yields up to 88%. wikipedia.org |
| Reduction of Nitro Group | 5-Nitrovanillin | Sodium Borohydride | A common and effective reducing agent. nih.gov |
| Catalytic Hydrogenation | 5-Nitrovanillin | H₂, Pd/C | A clean and efficient reduction method. nih.gov |
| Zn/AcOH Reduction | 5-Nitrovanillin | Zinc, Acetic Acid | Suitable for less soluble compounds. nih.gov |
Direct Formylation Procedures for Aldehyde Introduction
Direct formylation reactions provide an alternative route for introducing the aldehyde group onto an aromatic ring, which can be a key step in the synthesis of this compound or its precursors.
One such method is the Reimer-Tiemann reaction , which is used for the ortho-formylation of phenols. wikipedia.org This reaction typically involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgquora.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.org While effective for simple phenols, the reaction's efficiency can be influenced by other substituents on the aromatic ring. For instance, the Reimer-Tiemann reaction of guaiacol (B22219) (2-methoxyphenol) yields both vanillin (para-formylation) and o-vanillin (ortho-formylation). quora.com
Another direct formylation method is the Duff reaction , which utilizes hexamine as the formylating agent. wikipedia.org This reaction is particularly effective for highly activated aromatic compounds like phenols and requires strongly electron-donating substituents. wikipedia.org The formylation typically occurs at the ortho position to the activating group. wikipedia.org The natural product syringaldehyde (B56468) can be synthesized using the Duff reaction, where formylation occurs para to the phenolic hydroxyl group. wikipedia.org
The Vilsmeier-Haack reaction is another powerful tool for introducing an aldehyde group. This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide and phosphorus oxychloride, to formylate activated aromatic rings. smolecule.com
Table 2: Overview of Direct Formylation Reactions
| Reaction | Reagents | Key Features |
|---|---|---|
| Reimer-Tiemann Reaction | Phenol, Chloroform, Base | Involves a dichlorocarbene intermediate; primarily ortho-formylation. wikipedia.org |
| Duff Reaction | Phenol, Hexamine, Acid | Uses hexamine as the formyl source; ortho-selective. wikipedia.org |
| Vilsmeier-Haack Reaction | Activated Aromatic, Vilsmeier Reagent | A versatile method for formylating electron-rich aromatic compounds. smolecule.com |
Application of Mukaiyama Aldol (B89426) Reaction in Aldehyde Synthesis
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that can be adapted for aldehyde synthesis. wikipedia.orgrsc.orgnumberanalytics.com Discovered by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-mediated addition of a silyl (B83357) enol ether to a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgrsc.org A key advantage of this method is that it allows for a crossed aldol reaction without the issue of self-condensation of the aldehyde. wikipedia.org
In the context of synthesizing compounds like this compound, the Mukaiyama aldol reaction can be employed to introduce the aldehyde functionality efficiently. smolecule.com The reaction typically proceeds through an open transition state, and the stereoselectivity can be influenced by the choice of substrates, Lewis acid, and reaction conditions. tcichemicals.com While the classic Mukaiyama aldol reaction often requires a stoichiometric amount of Lewis acid, catalytic versions have been developed. tcichemicals.com The reaction has been widely utilized in the synthesis of complex natural products. tcichemicals.comslideshare.net For example, it has been used in the asymmetric synthesis of anti-β-hydroxy-α-amino acid derivatives. slideshare.net
Modern Approaches in Derivative Synthesis
Contemporary synthetic chemistry emphasizes the development of efficient and environmentally benign methods. This is reflected in the synthesis of derivatives of this compound, where modern protocols like reductive amination and green chemistry principles are increasingly applied.
Reductive Amination Protocols for Amine Derivatives
Reductive amination is a highly effective method for preparing amines from carbonyl compounds. masterorganicchemistry.comias.ac.in This one-pot procedure involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method is particularly useful for synthesizing a wide variety of substituted amines. ias.ac.in
In the synthesis of derivatives of this compound, reductive amination can be used to introduce various amine functionalities. core.ac.uk The reaction of this compound with different amines, followed by reduction, can lead to a diverse range of derivatives. core.ac.uk
Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common and effective choice, often used in solvents like methanol (B129727) or ethanol (B145695). researchgate.netcommonorganicchemistry.comscielo.org.mx To avoid the premature reduction of the starting aldehyde, NaBH₄ is typically added after the imine has had sufficient time to form. commonorganicchemistry.com Other specialized borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used as they are more selective for the reduction of the imine over the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com
For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives can be achieved through a stepwise approach involving the preformation of the imine from 4-aminobenzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde (B140153), followed by reduction with sodium borohydride. nih.gov
Table 3: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | A versatile and common reducing agent. commonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imine reduction, stable in mildly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent. masterorganicchemistry.comcommonorganicchemistry.com |
Green Chemistry Principles in Synthesis of Related Compounds
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of aromatic aldehydes and their derivatives. numberanalytics.com This includes the use of renewable feedstocks, eco-friendly catalysts, and alternative reaction media. numberanalytics.com
Vanillin, a key precursor, can be sourced from lignin (B12514952), a renewable component of biomass, making it a sustainable starting material. nih.gov The synthesis of vanillin derivatives has been explored using various green protocols, such as one-pot multicomponent reactions, microwave-assisted synthesis, and solvent-free methods like the grindstone technique. researchgate.netdovepress.com For example, dopamine-associated vanillin derivatives have been synthesized via a one-pot, solvent-free Mannich base reaction using a grinding method. dovepress.com
Biocatalysis offers another green approach. Temperature-directed whole-cell catalysts have been developed for the sustainable production of aromatic aldehydes or alcohols from renewable resources like ferulic acid, a lignin derivative. jeffleenovels.com By controlling the reaction temperature, the enzymatic conversion can be directed towards either the aldehyde (vanillin) or the corresponding alcohol. jeffleenovels.com
The use of environmentally benign solvents and catalysts is also a key aspect of green synthesis. For instance, the reductive amination of aldehydes has been successfully carried out using sodium borohydride in glycerol, a biodegradable and recyclable solvent. ias.ac.in Furthermore, sustainable methods for producing aromatic aldehydes from biomass often focus on catalytic fractionation and ozonolysis, which can offer higher yields and fewer byproducts compared to traditional oxidative methods. rsc.org
Comprehensive Derivatization Strategies and Analogue Development of 4 Amino 3 Methoxybenzaldehyde
Synthesis and Characterization of Schiff Base Derivatives
The aldehyde functional group in 4-Amino-3-methoxybenzaldehyde is a prime site for the synthesis of Schiff bases, also known as imines. These compounds are typically formed through the condensation reaction with primary amines and are pivotal intermediates for creating diverse molecular architectures.
Condensation Reactions with Primary Amines for Imine Formation
The formation of Schiff bases from this compound involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is often catalyzed by an acid or occurs upon heating, to yield the stable imine product. organic-chemistry.orgacs.orgnih.gov The general reaction is a robust and high-yielding method for generating the characteristic azomethine (-C=N-) linkage. ijmcmed.orgajchem-a.comimpactfactor.org
The reaction can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.commdpi.com Microwave irradiation has also been employed as a green chemistry approach to accelerate the reaction, often in the absence of a solvent. organic-chemistry.org The formation of the imine is confirmed by spectroscopic methods. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new band for the C=N stretch (typically around 1600-1650 cm⁻¹), indicates successful Schiff base formation. ajchem-a.comtandfonline.com In ¹H NMR spectroscopy, the appearance of a singlet signal for the azomethine proton (-CH=N), usually in the range of δ 8-9 ppm, is a key diagnostic peak. qub.ac.uk
General Reaction Scheme for Schiff Base Formation:
(Image is a representative illustration of the chemical reaction)
Structural Modification and Diversity Generation via Schiff Bases
Schiff bases derived from this compound are valuable scaffolds for generating chemical diversity. By systematically varying the primary amine reactant, a vast library of analogues with different steric and electronic properties can be synthesized. Amines used for this purpose can be aliphatic, aromatic, or heterocyclic, each imparting unique characteristics to the final molecule. researchgate.netresearchgate.net
This strategy is widely used in medicinal chemistry to explore structure-activity relationships (SAR). For example, reacting this compound with various substituted anilines, aminopyridines, or other heterocyclic amines can produce a range of compounds for biological screening. tubitak.gov.tr The subsequent modification of these Schiff bases, such as reduction of the imine bond or complexation with metal ions, further expands the accessible chemical space. mdpi.comresearchgate.net
The table below presents findings from the synthesis of Schiff bases using a related starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin), which illustrates the typical characterization data obtained for such derivatives.
| Aldehyde Reactant | Amine Reactant | Schiff Base Product | M.P. (°C) | Key Spectral Data (IR, ¹H NMR) |
| 4-hydroxy-3-methoxybenzaldehyde | 4-amino-3,5-di(pyridin-4-yl)-4H-1,2,4-triazole | 4-((4-hydroxy-3-methoxybenzylidene)amino)-3,5-di(pyridin-4-yl)-4H-1,2,4-triazole | 239-240 | IR (cm⁻¹): 3420 (OH), 3100-3000 (NH), 1600 (C=N). ¹H-NMR (δ, ppm): 3.85 (s, 3H, OCH₃), 6.90-8.80 (m, Ar-H), 9.95 (s, 1H, OH), 10.25 (s, 1H, N=CH). tubitak.gov.tr |
| 4-hydroxy-3-methoxybenzaldehyde | 4-amino-3-(pyridin-4-yl)-5-(4-tolyl)-4H-1,2,4-triazole | 4-((4-hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-4-yl)-5-(4-tolyl)-4H-1,2,4-triazole | 258-259 | IR (cm⁻¹): 3422 (OH), 3100-2900 (NH), 1605 (C=N). ¹H-NMR (δ, ppm): 2.40 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.85-8.80 (m, Ar-H), 9.90 (s, 1H, OH), 10.20 (s, 1H, N=CH). tubitak.gov.tr |
Other Synthetic Transformations and Functionalization of the Aromatic Core
Beyond Schiff base formation, the functional groups of this compound allow for a variety of other synthetic transformations, enabling the development of a different class of analogues.
Nucleophilic Condensation Reactions
A key reaction in this category is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, or ethyl acetoacetate), typically in the presence of a weak basic catalyst like piperidine (B6355638) or an amine. sigmaaldrich.comwikipedia.org
A specific application is the synthesis of 3-(4-Amino-3-methoxyphenyl)acrylic acid, which is achieved through the Knoevenagel condensation of this compound with malonic acid. The reaction is typically performed in ethanol under reflux with a piperidine catalyst. The initial condensation product undergoes subsequent decarboxylation to yield the final acrylic acid derivative. This reaction provides an effective method for carbon-carbon bond formation and extending the conjugation of the system. sbq.org.br
Reduction of the Aldehyde Moiety
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (4-amino-3-methoxyphenyl)methanol. This transformation is a fundamental step in organic synthesis, converting the electrophilic aldehyde into a nucleophilic alcohol that can be used for further functionalization, such as ether or ester formation.
Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The reduction with NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol. mdpi.com The reaction typically proceeds with high yield at room temperature. mdpi.com For instance, a general procedure involves the sequential reduction of a Schiff base, where NaBH₄ is added portionwise to a methanolic solution of the imine, effectively reducing it to a secondary amine. google.com A similar direct reduction of the aldehyde itself is a standard and well-documented transformation.
Electrophilic Substitution Investigations on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. smolecule.comlibretexts.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring.
The benzene (B151609) ring in this compound has three substituents with competing directing effects:
4-Amino group (-NH₂): A strongly activating, ortho, para-directing group.
3-Methoxy group (-OCH₃): An activating, ortho, para-directing group.
1-Aldehyde group (-CHO): A deactivating, meta-directing group.
The powerful activating and directing effect of the amino group is generally dominant. The position para to the amino group is occupied by the aldehyde. The positions ortho to the amino group are at C3 (occupied by the methoxy (B1213986) group) and C5. Therefore, electrophilic attack is strongly directed to the C5 position. The C2 and C6 positions are also activated by the methoxy group, but the influence of the primary amino group typically controls the substitution pattern. Thus, electrophilic substitution reactions on this compound are expected to yield predominantly the C5-substituted product. smolecule.comualberta.ca
Pharmacological and Biological Activity Profiling of 4 Amino 3 Methoxybenzaldehyde and Its Analogues
Investigations into Anticancer Efficacy
The quest for more effective and selective anticancer agents has led researchers to explore a multitude of chemical structures. Derivatives of 4-Amino-3-methoxybenzaldehyde, particularly Schiff bases and other heterocyclic compounds, have demonstrated notable cytotoxic effects against various cancer cell lines.
Evaluation of Selective Cytotoxicity against Cancer Cell Lines
A significant body of research has focused on the in vitro evaluation of compounds derived from this compound for their ability to selectively kill cancer cells. These studies typically involve determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
For instance, Schiff base metal complexes synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-3-methoxybenzaldehyde (B140153) have been evaluated for their anticancer activities. Notably, the copper (II) and zinc (II) complexes of the synthesized ligand displayed cytotoxic effects against A549 lung cancer cell lines, with IC50 values of 12 µM and 80 µM, respectively. In contrast, the ligand itself and its nickel (II) complex did not show significant activity. mdpi.com
Thiosemicarbazone derivatives have also been a focus of anticancer research. A study on 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) revealed potent anticancer activity against multiple cell lines. The IC50 values were determined to be 2.821 µg/mL for MCF-7 (breast cancer), 2.904 µg/mL for B16-F0 (melanoma), and 3.355 µg/mL for EAC (Ehrlich ascites carcinoma) cells. nih.gov
Furthermore, a series of 1-substituted β-carboline-3-(4-benzylidene)-4H-oxazol-5-ones, where derivatives were synthesized using 4-hydroxy-3-methoxybenzaldehyde, were tested for their antitumor properties. One such derivative, 2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one, exhibited potent cytotoxic activity against several cancer cell lines with IC50 values of 0.48 µM for glioma (U251), 1.50 µM for prostate (PC-3), and 1.07 µM for ovarian (OVCAR-03) cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| L-Cu (Schiff Base Complex) | A549 (Lung) | 12 µM | mdpi.com |
| L-Zn (Schiff Base Complex) | A549 (Lung) | 80 µM | mdpi.com |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.821 µg/mL | nih.gov |
| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 2.904 µg/mL | nih.gov |
| 3-Methoxybenzaldehyde thiosemicarbazone | EAC (Ehrlich Ascites) | 3.355 µg/mL | nih.gov |
| β-carboline oxazolone (B7731731) derivative | U251 (Glioma) | 0.48 µM | nih.gov |
| β-carboline oxazolone derivative | PC-3 (Prostate) | 1.50 µM | nih.gov |
| β-carboline oxazolone derivative | OVCAR-03 (Ovarian) | 1.07 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies in Oncology
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For derivatives of this compound, these studies have provided valuable insights into the chemical features that govern their cytotoxic efficacy.
In the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase, an enzyme implicated in cancer, SAR studies revealed critical structural requirements. It was found that the 2-hydroxy group was essential for activity, and the 3-methoxy group was in the optimal position. researchgate.net Removal or modification of these groups led to a significant loss of inhibitory activity. researchgate.net
SAR studies on a series of pyrazolo[3,4-b]pyridine derivatives synthesized using substituted benzaldehydes highlighted the importance of specific substitutions for potent anticancer activity. For example, certain substitutions on the phenyl ring attached to the pyrazole (B372694) core led to compounds with high inhibitory action against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net
Research on chalcone (B49325) derivatives has also contributed to the understanding of SAR in this class of compounds. It has been observed that the number and position of methoxy (B1213986) groups on the chalcone scaffold can significantly influence their cytotoxic activity. nih.gov For instance, some studies have shown that increasing the number of methoxy groups can, in some cases, decrease cytotoxicity. nih.gov
Assessment of Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer. Consequently, the antioxidant properties of this compound analogues have been a significant area of investigation.
In Vitro and In Silico Antioxidant Activity Determinations
The antioxidant potential of compounds derived from this compound has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
A study on novel 3-alkyl(aryl)-4-(3-hydroxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, synthesized from 3-hydroxy-4-methoxybenzaldehyde, demonstrated their potential as antioxidants. Certain compounds in this series showed significant ferrous iron chelating activity and DPPH radical scavenging activity. rasayanjournal.co.in
In another study, Schiff base derivatives of 4-hydroxy-3-methoxybenzaldehyde were synthesized and their antioxidant activities were evaluated. preprints.org The results from DPPH and ABTS assays indicated that these compounds possess radical scavenging capabilities, with some derivatives showing IC50 values comparable to standard antioxidants. preprints.org
| Compound/Derivative | Antioxidant Assay | Result (IC50 or Activity) | Reference |
| Schiff Base 3 | DPPH | 73.54 µg/mL | preprints.org |
| Schiff Base 3 | ABTS | 0.08 mg/mL | preprints.org |
| 3-alkyl(aryl)-4-(3-hydroxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (Compound 3f) | DPPH Radical Scavenging | Good Activity | rasayanjournal.co.in |
| 3-alkyl(aryl)-4-(3-hydroxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (Compound 3h) | Ferrous Iron Chelating | Good Activity | rasayanjournal.co.in |
Mechanisms of Radical Scavenging and Cellular Protection
The antioxidant activity of phenolic compounds, including derivatives of this compound, is primarily attributed to their ability to scavenge free radicals through several mechanisms. The three main mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netfrontiersin.org
In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic group. researchgate.net In the SET-PT mechanism, the antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton. frontiersin.org The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the radical. researchgate.net
The presence of electron-donating groups, such as the amino and methoxy groups on the benzaldehyde (B42025) ring, can influence the antioxidant activity by stabilizing the resulting antioxidant radical. frontiersin.org The interplay of these functional groups affects the BDE and ionization potential, thereby influencing the predominant radical scavenging mechanism. Computational studies using Density Functional Theory (DFT) have been employed to predict the most favorable mechanism for different phenolic aldehydes and their derivatives. researchgate.net These studies suggest that the polarity of the solvent can also play a crucial role in determining whether HAT or SPLET is the more dominant pathway. researchgate.net
Enzyme Inhibition and Modulation Studies
The ability of small molecules to inhibit or modulate the activity of specific enzymes is a key strategy in drug discovery. Analogues of this compound have been investigated as inhibitors of several enzymes implicated in disease.
Research has shown that derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide are potent and selective inhibitors of 12-lipoxygenase (12-LOX). researchgate.netnih.gov This enzyme is involved in the production of inflammatory mediators and has been linked to cancer and other diseases. The inhibitory activity of these compounds was found to be highly dependent on the substitution pattern on the benzylidene ring, with the 2-hydroxy and 3-methoxy groups being critical for potency. researchgate.net
In a different therapeutic area, Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde have been studied as potential inhibitors of insulysin, a zinc metalloprotease involved in the degradation of insulin. qub.ac.uk In silico molecular docking studies have suggested that these compounds can bind to the active site of insulysin, indicating their potential as leads for the development of new treatments for type 2 diabetes mellitus. qub.ac.ukjapsonline.com
Furthermore, quinazoline (B50416) derivatives synthesized using 4-hydroxy-3-methoxybenzaldehyde have been evaluated as inhibitors of enzymes such as 3CLpro, cPLA2, and sPLA2, which are relevant targets for antiviral and anti-inflammatory therapies. qub.ac.uk These studies demonstrate the versatility of the this compound scaffold in generating compounds with diverse enzyme inhibitory profiles.
Lipoxygenase (LOX) Family Inhibition (e.g., 12-LOX)
Interaction Studies with Biological Macromolecules
The biological effect of a small molecule is predicated on its interaction with larger macromolecules like proteins and enzymes. Understanding the nature of these interactions is fundamental to drug design and development.
The binding affinity of this compound analogues has been quantitatively assessed through both enzymatic assays and computational modeling. For the 12-LOX inhibitors, the nanomolar IC₅₀ values indicate a high binding affinity to the enzyme. google.comnih.gov Mechanistic studies further clarified this interaction as noncompetitive, meaning the inhibitor binds to a site other than the substrate-binding site (allosteric site) to modulate enzyme activity. nih.gov
In silico molecular docking has provided a more detailed picture of these interactions at the atomic level. Docking studies of related Schiff bases with insulysin have predicted specific binding modes and calculated binding energies, with some compounds showing better affinity than known inhibitors. qub.ac.uk These models often reveal key interactions, such as hydrogen bonds formed by the amino or hydroxyl groups and hydrophobic interactions involving the phenyl ring, which anchor the molecule within the enzyme's active site. The aldehyde, amino, and methoxy functional groups on this compound provide multiple points for potential hydrogen bonding and other non-covalent interactions with protein residues. smolecule.com
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | - |
| 12-hydroxyeicosatetraenoic acid | 12-HETE |
| 4-Hydroxy-3-methoxybenzaldehyde | Vanillin (B372448) |
| Baicalein | - |
| ML355 | - |
| N-(4-hydroxy-3-methoxybenzyl)acetamide | - |
| Arachidonic Acid | AA |
Influence on Biological Pathways (e.g., PAR-4 induced aggregation, calcium mobilization)
While direct studies on the influence of this compound on specific biological pathways such as Protease-Activated Receptor 4 (PAR-4) induced aggregation and calcium mobilization are not extensively documented in publicly available research, the activities of its structural analogues and derivatives provide significant insights into its potential pharmacological profile. Research has predominantly focused on derivatives of the closely related compound, 2-hydroxy-3-methoxybenzaldehyde, and vanillin (4-hydroxy-3-methoxybenzaldehyde), which share the core methoxybenzaldehyde structure.
Notably, a derivative synthesized from 2-hydroxy-3-methoxybenzaldehyde, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide , has been identified as a potent inhibitor of 12-lipoxygenase (12-LOX). nih.govgoogle.com This inhibition of 12-LOX is crucial as the enzyme and its metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), are implicated in modulating platelet function, including reactivity, clot formation, and calcium mobilization. nih.govgoogle.com
Research has demonstrated that specific analogues of this benzenesulfonamide (B165840) scaffold, namely compounds 35 and 36 , exhibit low nanomolar potency against 12-LOX. nih.gov A direct consequence of this potent 12-LOX inhibition is the significant reduction of PAR-4 induced platelet aggregation and calcium mobilization in human platelets. nih.govgoogle.comnih.govjustia.com For instance, compound 35 was shown to decrease PAR4-AP-induced calcium mobilization in a concentration-dependent manner, with complete inhibition observed at approximately 5 µM. researchgate.net At a concentration of 25 µM, compound 35 inhibited 80% of PAR4-AP induced platelet aggregation. researchgate.net This suggests that the this compound moiety, as part of a larger molecular structure, can contribute to significant antiplatelet activity by influencing the 12-LOX pathway.
The mechanism involves the stimulation of human platelets with PAR4-activating peptide (PAR4-AP), which typically triggers a cascade leading to platelet aggregation and an increase in intracellular free calcium. researchgate.net The presence of these benzenesulfonamide derivatives effectively curtails these processes. google.comjustia.comwipo.int
Similarly, derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), which is structurally very similar to this compound, have been investigated for their effects on platelet aggregation and related pathways. Vanillin itself has been reported to exhibit anti-platelet aggregation activity, although it is less potent than aspirin. rjptonline.orgwisdomlib.org Modified vanillin derivatives have been synthesized to enhance this anti-thrombotic activity. rjptonline.orgresearchgate.net These derivatives are thought to exert their effects through various mechanisms, including the inhibition of the Cyclooxygenase-1 (COX-1) enzyme or by acting on the P2Y12 receptor, both of which are critical in the platelet activation and aggregation cascade. rjptonline.orgnih.gov
Furthermore, vanillin and its derivatives have been shown to influence calcium signaling in other cellular contexts, which may have broader implications. nih.govumw.edu.plumw.edu.plnih.gov For example, they can interact with TRPV1 channels, which are non-selective cation channels permeable to calcium. umw.edu.plumw.edu.pl
The collected findings on these closely related analogues are summarized in the tables below, highlighting their influence on the specified biological pathways.
Table 1: Influence of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analogues on Biological Pathways
| Compound | Primary Target | Effect on PAR-4 Induced Aggregation | Effect on Calcium Mobilization | Reference |
|---|---|---|---|---|
| Compound 35 (ML355) | 12-Lipoxygenase (12-LOX) | Inhibition | Inhibition | nih.govnih.govresearchgate.netncats.io |
| Compound 36 | 12-Lipoxygenase (12-LOX) | Inhibition | Inhibition | nih.govgoogle.com |
Table 2: Influence of Vanillin and its Derivatives on Biological Pathways
| Compound | Primary Target/Pathway | Effect on Platelet Aggregation | Effect on Calcium Signaling | Reference |
|---|---|---|---|---|
| Vanillin | General Anti-platelet Activity | Inhibition (less potent than aspirin) | Influences calcium signaling via TRPV1 channels | rjptonline.orgwisdomlib.orgumw.edu.plumw.edu.pl |
| Vanillin Derivatives (general) | COX-1, P2Y12 Receptor | Inhibition (enhanced activity) | Not explicitly detailed for PAR-4 pathway | rjptonline.orgresearchgate.netnih.gov |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) | P2Y12 Receptor (predicted) | Potent anti-thrombotic activity | Not explicitly detailed | rjptonline.org |
Applications in Advanced Materials Science Research
Utilization as Precursors for Polymer and Oligomer Synthesis
The molecular architecture of 4-Amino-3-methoxybenzaldehyde makes it a valuable building block, or monomer, for the construction of polymers and oligomers. Its bifunctional nature, possessing both an amino group and an aldehyde group, allows it to undergo self-condensation or to react with other monomers to form a variety of polymer chains.
The primary routes for polymerization involve condensation reactions. One of the most common methods is the formation of Schiff bases (or imines). This occurs when the aldehyde group (-CHO) of this compound reacts with a primary amine, or conversely, when its amino group (-NH2) reacts with another carbonyl compound. These resulting Schiff base monomers can then be polymerized, often through methods like oxidative polycondensation, to create poly(Schiff base)s or polyimines. tandfonline.comresearchgate.net While extensive research has been conducted on the polymerization of related compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin), the principles are readily applicable. researchgate.nettandfonline.com For instance, oxidative polymerization of related Schiff bases using oxidants like sodium hypochlorite (B82951) (NaOCl) in an alkaline medium has been shown to produce thermally stable polymers. tandfonline.com
A specific and well-documented reaction pathway is the Knoevenagel condensation, where this compound is reacted with compounds containing active methylene (B1212753) groups, such as malonic acid. This particular reaction yields 3-(4-Amino-3-methoxyphenyl)acrylic acid, a monomer that serves as a crucial intermediate for the synthesis of specialized polymers and coatings. These polymerization pathways are significant as they allow for the integration of the unique electronic and structural features of the this compound unit into a larger macromolecular framework.
| Polymerization Method | Reactant Type / Co-monomer | Resulting Polymer / Oligomer Structure | Key Features |
|---|---|---|---|
| Schiff Base Polycondensation | Diamines or Dicarbonyls | Polyimines (Poly(Schiff base)s) | Formation of C=N (imine) linkages in the polymer backbone. |
| Oxidative Polycondensation | Self-condensation or with other phenols/amines | Polymers with C-C and C-O-C linkages | Creates highly conjugated and often thermally stable polymers. tandfonline.com |
| Knoevenagel Condensation | Malonic Acid | Forms an acrylic acid derivative as a monomer precursor. | Enables synthesis of vinyl-type polymers and specialized coatings. |
Development of Novel Functional Materials
The incorporation of this compound into macromolecular structures is a promising strategy for developing novel functional materials. The specific functional groups on the aromatic ring play a direct role in the properties of the resulting material. smolecule.com The imine group in derived poly(Schiff base)s, for example, is known to be useful in applications like polymer stabilization. researchgate.netimpactfactor.org
Research on structurally similar vanillin-based polymers has demonstrated a wide range of functionalities that could potentially be realized in materials derived from this compound. These include high thermal stability, which is attributed to the rigidity of the aromatic units in the polymer backbone. researchgate.net Furthermore, polymers containing such aromatic structures can exhibit valuable photophysical properties. For example, polyazines synthesized from the related 4-hydroxy-3-methoxybenzaldehyde have shown aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state, making them suitable for applications in optoelectronics and sensors. tandfonline.com
The amino and methoxy (B1213986) groups, along with the aromatic ring, can act as effective chelating sites for metal ions. This suggests that polymers derived from this compound could be developed into materials for environmental applications such as heavy metal removal or for use as catalysts. The synthesis of Schiff bases from related aromatic aldehydes has also led to the development of effective corrosion inhibitors for mild steel in acidic environments. nih.gov This functionality arises from the ability of the molecule to adsorb onto the metal surface and form a protective layer. Therefore, polymers incorporating the this compound moiety are expected to be promising candidates for advanced anti-corrosion coatings.
| Potential Functional Property | Contributing Structural Feature(s) | Potential Application Area |
|---|---|---|
| High Thermal Stability | Rigid aromatic backbone in the polymer chain. researchgate.net | High-performance plastics, thermally resistant coatings. |
| Optical Properties (e.g., AIE) | Conjugated polyimine or polyazine structure. tandfonline.com | Organic light-emitting diodes (OLEDs), fluorescent sensors. |
| Corrosion Inhibition | Nitrogen and oxygen atoms, and π-electrons of the aromatic ring. nih.gov | Anti-corrosion coatings for metals. |
| Polymer Stabilization | Presence of imine groups and phenolic-like structures. researchgate.net | Additives to prevent degradation in other polymers. |
| Chelation and Catalysis | Amino and methoxy groups acting as ligands. impactfactor.org | Environmental remediation, catalysts in chemical synthesis. |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Amino 3 Methoxybenzaldehyde
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FT-IR spectrum provides a unique "fingerprint" of the compound. For 4-Amino-3-methoxybenzaldehyde, the spectrum reveals characteristic absorption bands corresponding to its primary amine, methoxy (B1213986), aldehyde, and substituted benzene (B151609) ring moieties.
The key vibrational modes for this compound are assigned based on established group frequencies. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic and aldehydic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. A strong, sharp absorption peak characteristic of the C=O stretch of the aromatic aldehyde is prominent around 1700-1680 cm⁻¹. Furthermore, vibrations associated with the aromatic C=C bonds, the C-O stretch of the methoxy group, and the C-N stretch of the amino group provide further structural confirmation. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretching | Aromatic Ring | 3000 - 3100 |
| C-H Stretching | Aldehyde (-CHO) | 2750 - 2850 |
| C=O Stretching | Aldehyde (-CHO) | 1680 - 1700 |
| C=C Stretching | Aromatic Ring | 1580 - 1600 and 1450 - 1500 |
| C-O Stretching | Methoxy Ether (-OCH₃) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) |
| C-N Stretching | Aromatic Amine | 1250 - 1340 |
Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions.
The benzene ring and the carbonyl group of the aldehyde contain π-electrons and are the primary chromophores. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which have non-bonding electrons, act as powerful auxochromes. These groups shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The n→π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is typically observed as a weak band at a longer wavelength. The more intense π→π* transitions arise from the conjugated π-system of the aromatic ring and the aldehyde. For related compounds like 4-aminobenzaldehyde, an absorption band is confirmed around 310 nm. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Aromatic Ring, Carbonyl Group | Shorter Wavelength (High Energy) |
| n → π* | non-bonding to π* anti-bonding | Carbonyl Group | Longer Wavelength (Low Energy) |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Confirmation
In the ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield position, typically between 9.5 and 10.5 ppm. The protons of the methoxy group (-OCH₃) would also produce a singlet, but much further upfield, around 3.8-4.0 ppm. The aromatic protons will appear as distinct signals in the 6.0-7.5 ppm region, with their specific shifts and coupling patterns determined by their position relative to the electron-donating amino and methoxy groups and the electron-withdrawing aldehyde group. The protons of the amino group (-NH₂) would likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (190-200 ppm). The aromatic carbons show signals between 110 and 160 ppm, with the carbons directly attached to the oxygen and nitrogen atoms being shifted further downfield. The carbon of the methoxy group is expected in the 55-60 ppm range. rsc.orgrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted Shift (ppm) | Carbon Type | Predicted Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Carbonyl (C=O) | 190 - 200 |
| Aromatic (Ar-H) | 6.0 - 7.5 | Aromatic (C-NH₂) | 145 - 155 |
| Amino (-NH₂) | Variable (broad) | Aromatic (C-OCH₃) | 140 - 150 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Aromatic (C-CHO) | 125 - 135 |
| Aromatic (C-H) | 110 - 125 | ||
| Methoxy (-OCH₃) | 55 - 60 |
Chromatographic Methods (High-Performance Liquid Chromatography, HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of this compound. The most common mode for this type of analysis is reverse-phase HPLC.
In a typical setup, a C18 (octadecylsilane) column is used as the stationary phase, which is nonpolar. A polar mobile phase, often a mixture of water or an aqueous buffer with an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities. A UV detector is commonly employed for detection, as the aromatic ring and carbonyl group are strong chromophores. clearsynth.com
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Detector | UV-Vis Detector (set at a λ_max of the compound) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Thermal Analysis Techniques (Thermogravimetric Analysis, TGA) for Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of compounds like this compound.
The analysis involves heating a small amount of the sample on a precision balance inside a furnace. The resulting TGA thermogram plots the percentage of mass loss against temperature. For this compound, a stable baseline with no significant mass loss at lower temperatures would indicate the absence of volatile impurities like residual solvents. The onset temperature of a significant mass loss event marks the beginning of the compound's decomposition. The shape of the curve and the temperatures of maximum decomposition rate (obtained from the derivative of the TGA curve, DTG) provide information about the decomposition mechanism. This data is vital for understanding the compound's thermal limitations during storage and in chemical processes. purdue.edu
Table 5: Information Obtained from TGA for Stability Studies
| Measurement | Significance |
|---|---|
| Onset of Decomposition | Temperature at which thermal degradation begins, indicating the limit of thermal stability. |
| Mass Loss Percentage | Quantifies the amount of volatile components or the extent of decomposition in specific temperature ranges. |
| DTG Peak Temperature | The temperature at which the rate of mass loss is maximal, indicating the point of greatest instability. |
| Residual Mass | The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile decomposition products. |
Computational and in Silico Approaches in the Study of 4 Amino 3 Methoxybenzaldehyde
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Amino-3-methoxybenzaldehyde, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. These studies involve docking the compound into the active site of a target protein to predict its binding affinity and interaction patterns.
While specific molecular docking studies on this compound are not extensively reported in publicly available literature, research on structurally similar compounds provides a framework for how such investigations would be conducted. For instance, studies on related benzaldehyde (B42025) derivatives often explore their interactions with enzymes or receptors where they might act as inhibitors or modulators. The process typically involves:
Target Identification: Selecting a protein target based on a therapeutic hypothesis.
Binding Site Prediction: Identifying the active or allosteric site of the protein where the ligand is likely to bind.
Docking Simulation: Using algorithms to place the ligand in the binding site in various conformations and orientations.
Scoring and Analysis: Evaluating the binding poses using a scoring function to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein are then analyzed.
Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.
Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations for this compound can provide a deep understanding of its structural and electronic properties, which are crucial for explaining its reactivity and interactions.
DFT studies on analogous molecules, such as 4-methoxybenzaldehyde, have been performed to optimize the molecular geometry and calculate various electronic properties. nih.gov For this compound, DFT calculations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.
Vibrational Analysis: Calculating the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental infrared and Raman spectra.
Electronic Properties:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization.
These theoretical calculations provide a detailed picture of the molecule's intrinsic properties, which can be correlated with its observed chemical behavior and potential biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
In silico ADMET prediction is a critical component of the early-stage drug discovery process, helping to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. For this compound, various computational models can be used to predict its ADMET profile. These predictions are based on its chemical structure and physicochemical properties.
Several key ADMET parameters can be estimated using computational tools. The data available from public databases like PubChem provides some of these predicted properties. nih.gov A more comprehensive ADMET analysis would involve the use of specialized software that can predict a wider range of pharmacokinetic endpoints.
Below is a table summarizing some of the computationally predicted ADMET-related properties for this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 151.16 g/mol nih.gov | Within the range for good oral bioavailability (Lipinski's Rule of Five: <500). |
| XLogP3 | 0.9 nih.gov | Indicates good lipophilicity, suggesting reasonable absorption and distribution. |
| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's Rule of Five (≤5), favoring good membrane permeability. |
| Hydrogen Bond Acceptors | 3 nih.gov | Complies with Lipinski's Rule of Five (≤10), favoring good membrane permeability. |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. |
| Topological Polar Surface Area (TPSA) | 52.3 Ų nih.gov | Suggests good intestinal absorption and blood-brain barrier penetration. |
Pharmacokinetic modeling can further utilize these predicted parameters to simulate the concentration-time profile of the compound in the body. These models can help in understanding how the compound is absorbed, distributed to various tissues, metabolized by enzymes, and eventually eliminated from the body. This information is vital for predicting the compound's efficacy and potential for toxicity in a biological system.
Future Research Directions and Translational Perspectives for 4 Amino 3 Methoxybenzaldehyde
Development of Innovative and Sustainable Synthetic Routes
The progression of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and enhancement of energy efficiency. rsc.orgnih.gov Future research on 4-amino-3-methoxybenzaldehyde should focus on developing synthetic pathways that align with these principles.
Current synthetic methods can be improved by moving away from stoichiometric reagents and harsh conditions toward more sustainable alternatives. A significant area of research involves the adoption of catalytic processes. For instance, catalytic amination of lignin-derived precursors presents a promising route, leveraging renewable biomass as a starting point. rsc.org Techniques such as "hydrogen borrowing" amination of alcohols and reductive amination of aldehydes, which have gained traction for their sustainability, could be adapted for the synthesis of this compound and its derivatives. rsc.org
| Parameter | Traditional Synthetic Methods | Innovative & Sustainable Routes |
| Starting Materials | Often petroleum-derived precursors. | Lignocellulosic biomass, renewable feedstocks. rsc.org |
| Catalysis | Use of stoichiometric reagents, harsh acids/bases. | Homogeneous and heterogeneous catalysts (e.g., Rh/Al2O3), biocatalysts. rsc.org |
| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, ethanol), deep eutectic solvents, or solvent-free conditions. nih.govresearchgate.net |
| Energy Input | Conventional heating, often requiring high temperatures and long reaction times. | Microwave irradiation, ultrasound, mechanochemical mixing. nih.gov |
| Efficiency Metrics | Focus primarily on yield. | Emphasis on Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.org |
Deeper Mechanistic Elucidation of Biological Activities
While preliminary studies have hinted at the biological potential of benzaldehyde (B42025) derivatives, a deeper understanding of the mechanisms of action for this compound and its analogues is crucial for their translation into therapeutic agents. Future research should pivot towards identifying specific molecular targets and pathways.
Derivatives of related benzaldehydes, particularly Schiff bases, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative effects. qub.ac.ukresearchgate.net It is essential to investigate whether this compound derivatives exhibit similar properties and to elucidate the underlying molecular mechanisms. For example, studies could explore their potential to inhibit key enzymes involved in disease progression, such as aldehyde dehydrogenase (ALDH) isoforms, which are implicated in certain cancers. nih.gov
Molecular docking and other computational techniques can be employed to predict and analyze the interactions between these compounds and biological targets like protein active sites or DNA. nih.gov These in silico studies can guide experimental work, such as enzymatic assays and cellular studies, to confirm the mechanism of action. Investigating the potential for these molecules to interfere with DNA replication or protein function in pathogenic microbes could also reveal novel antimicrobial strategies. researchgate.net
| Potential Biological Activity | Proposed Mechanism for Investigation | Relevant Research Approach |
| Anticancer | Inhibition of specific enzymes like aldehyde dehydrogenase (ALDH1A3) or tyrosine kinases. nih.gov | Enzymatic assays, cell line studies, molecular docking to identify binding interactions. |
| Anti-diabetic | Inhibition of insulin-degrading enzymes (insulysin). qub.ac.uk | In silico docking against insulysin, followed by in vitro enzymatic inhibition assays. qub.ac.uk |
| Antimicrobial | Disruption of microbial cell walls, interference with essential enzymes, or degradation of microbial DNA/proteins. researchgate.net | Minimum Inhibitory Concentration (MIC) assays, molecular docking against microbial protein targets. nih.gov |
| Antioxidant | Scavenging of free radicals, modulation of cellular antioxidant pathways. | DPPH and ABTS radical scavenging assays, cellular antioxidant activity assays. |
Expansion into Emerging Therapeutic and Industrial Applications
The versatility of this compound as a chemical intermediate suggests its potential utility in a broad range of applications beyond its direct biological activity. smolecule.com Future research should aim to expand its application in both therapeutic and industrial contexts.
In the pharmaceutical industry, it can serve as a key starting material for the synthesis of more complex drug molecules. Its structure is related to vanillin (B372448), a well-known intermediate in the production of drugs such as L-DOPA and methyldopa, indicating a potential role in synthesizing neurological or cardiovascular medications. fsbi-db.de
In the realm of materials science, the aromatic and functionalized nature of the compound makes it a candidate for developing novel polymers and functional materials. smolecule.com An underexplored but highly promising industrial application is its use as a corrosion inhibitor. The related compound, 4-hydroxy-3-methoxybenzaldehyde, has been shown to be an effective volatile corrosion inhibitor for carbon steel, forming a protective adsorbed layer on the metal surface. uctm.edu The presence of the amino group in this compound could enhance its adsorption properties and efficacy, warranting further investigation in this area. Additionally, its potential use in the synthesis of specialized dyes for applications like dye-sensitized solar cells represents another innovative avenue. researchgate.net
| Application Area | Specific Potential Use | Rationale / Research Focus |
| Pharmaceuticals | Intermediate for synthesizing active pharmaceutical ingredients (APIs). | Leverage its structural similarity to precursors of drugs like L-DOPA. fsbi-db.de |
| Industrial Chemicals | Volatile corrosion inhibitor for metals. | Investigate its adsorption mechanism on metal surfaces, building on studies of similar compounds. uctm.edu |
| Materials Science | Precursor for high-performance polymers or functional materials. | Explore polymerization reactions utilizing its aldehyde and amine functionalities. |
| Electronics | Component in the synthesis of organic dyes. | Design and synthesize derivatives for use in dye-sensitized solar cells. researchgate.net |
Rational Design and Optimization of Novel Analogues via Computational Methods
Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. researchgate.net Future research should harness these methods to design novel analogues of this compound with enhanced efficacy and specificity.
In silico techniques such as molecular docking can be used to predict the binding affinity of designed analogues to specific biological targets, as demonstrated in the development of ALDH1A3 inhibitors and potential anti-diabetic compounds. qub.ac.uknih.gov This structure-guided approach allows for the targeted modification of the parent molecule to improve its interaction with the active site of an enzyme or receptor. mdpi.com
Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of the molecules, including their reactivity, stability, and optical properties. researchgate.net This information is valuable not only for predicting biological activity but also for designing materials with specific electronic or non-linear optical (NLO) characteristics. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by building models that correlate structural features with biological activity, guiding the synthesis of more potent and selective compounds.
| Computational Method | Application in Analogue Design | Desired Outcome |
| Molecular Docking | Predict and analyze the binding mode and affinity of analogues to a target protein's active site. qub.ac.uknih.gov | Enhanced binding affinity and selectivity for the target, leading to higher potency. |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO/LUMO energies), molecular geometry, and reactivity descriptors. researchgate.net | Optimization of electronic structure for improved biological activity or desired material properties (e.g., for electronics). researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models correlating chemical structure with biological activity. | Predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Design of analogues with improved drug-like properties and lower potential for toxicity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Amino-3-methoxybenzaldehyde?
- Methodology : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes are often reacted with amines or hydrazines under reflux in ethanol or methanol, catalyzed by acetic acid. A typical procedure involves dissolving the aldehyde precursor in ethanol, adding glacial acetic acid (5–10 drops), and refluxing for 1–4 hours. The product is isolated via vacuum filtration and purified by recrystallization .
- Key Considerations : Solvent choice (polar aprotic vs. protic), temperature control, and catalyst (e.g., acetic acid) significantly influence reaction efficiency. Characterization via NMR and FTIR is critical to confirm the structure.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09–6.73 ppm for aromatic protons, δ 55.48 ppm for methoxy groups) .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch in Schiff bases), ~1261 cm⁻¹ (C-O in methoxy groups) .
- HRMS : Accurate mass determination (e.g., m/z 334.1553 for related Schiff bases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Experimental Design :
- Solvent Screening : Test polar solvents (ethanol, DMF) to enhance solubility of intermediates.
- Catalyst Optimization : Compare acetic acid vs. Lewis acids (e.g., ZnCl₂) for faster kinetics.
- Time-Temperature Profiling : Monitor reaction progress via TLC or in situ NMR to minimize side products .
- Case Study : A 91% yield was achieved for a Schiff base derivative using ethanol, acetic acid, and 1-hour reflux .
Q. How should researchers address contradictions in reported spectral data for this compound derivatives?
- Troubleshooting Strategies :
- High-Resolution Techniques : Use HRMS or 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
- Environmental Factors : Account for solvent effects (e.g., DMSO vs. CDCl₃) and pH variations in protonation states .
Q. What strategies are effective for designing Schiff base ligands using this compound?
- Methodology :
- Ligand Synthesis : React the aldehyde with hydrazines or amines (e.g., 2-hydrazinopyridine) in ethanol under mild reflux.
- Coordination Studies : Characterize metal complexes via X-ray crystallography (e.g., SHELX refinement ) or UV-Vis spectroscopy.
- Example : A Ru(III) Schiff base complex derived from a similar aldehyde demonstrated catalytic activity in oxidation reactions .
Q. How can this compound be applied in biochemical research?
- Applications :
- Enzyme Inhibition : Use as a scaffold for synthesizing inhibitors targeting metalloenzymes (e.g., carbonic anhydrase).
- Biosensing : Functionalize the aldehyde group for covalent immobilization on sensor surfaces .
- Case Study : A related benzoic acid derivative was used as an adsorbent for Pd(II) recovery, highlighting its chelation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
